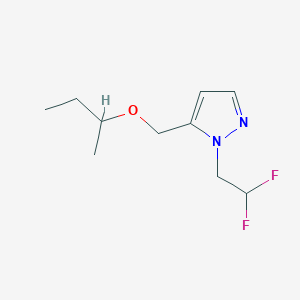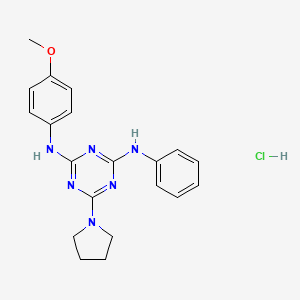
1-benzyl-1H-1,2,3-triazole-4-carbonitrile
Descripción general
Descripción
1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (BzTCN) is a heterocyclic organic compound that belongs to the class of organic compounds known as triazoles. BzTCN has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has been used as a building block for synthesizing new compounds with various properties, and its structure has been used as a template for the design and synthesis of new pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
1-Benzyl-1H-1,2,3-triazole-4-carbonitrile, as part of the broader 1,2,3-triazole family, is involved in various chemical synthesis processes. A study by Albert (1973) discusses the preparation of amino-nitriles and their hydrogenated analogues, which includes the 3-benzyl analogues relevant to this compound. This demonstrates its role in creating compounds with potential biological activity (Albert, 1973).
Saleem et al. (2014) describe the use of this compound in organometallic chemistry, specifically in the formation of catalyst complexes for transfer hydrogenation and oxidation reactions. This illustrates its utility in catalysis and organic transformation processes (Saleem et al., 2014).
Antimicrobial Properties
Research by Al‐Azmi and Mahmoud (2020) explores novel derivatives of 1,2,3-triazole, including 1-benzyl analogues, for their antimicrobial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Drug Candidates
Sekh et al. (2021) have developed a synthetic route for functionalized 1H-1,2,3-triazole-4-carbonitriles, which are used as precursors in the preparation of drug candidates, particularly for anticancer drug discovery. This underscores its importance in the pharmaceutical field (Sekh et al., 2021).
Supramolecular Interactions
Schulze and Schubert (2014) discuss the diverse supramolecular interactions of 1,2,3-triazoles, including 1-benzyl derivatives. These interactions are crucial for applications in supramolecular and coordination chemistry, furthering the understanding of these compounds in complex chemical systems (Schulze & Schubert, 2014).
Mecanismo De Acción
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
This compound interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, preventing the cells from dividing .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the sub-G1 and G2/M phase .
Result of Action
The result of this compound’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .
Propiedades
IUPAC Name |
1-benzyltriazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMLSUPKREZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)


![4-Bromo-3,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2837910.png)



![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)
![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

